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# Potential off-target effects of Uzansertib (INCB053914)

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# Technical Support Center: Uzansertib (INCB053914)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **Uzansertib** (INCB053914). The information is intended for researchers, scientists, and drug development professionals to help interpret experimental results.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observe unexpected changes in pathways regulated by ERK signaling in our experiments with **Uzansertib**. What could be the cause?

A1: While **Uzansertib** is a highly selective pan-PIM kinase inhibitor, it has been shown to have modest inhibitory activity against Ribosomal S6 Kinase 2 (RSK2) with an IC50 of 7.1 µM[1][2]. RSK2 is a key downstream effector of the Ras/ERK signaling pathway. At higher concentrations, **Uzansertib** could potentially inhibit RSK2, leading to downstream effects on ERK-mediated signaling. It is advisable to perform concentration-response experiments to distinguish between on-target PIM inhibition and potential off-target RSK2 effects.

Q2: Our cellular viability assays show a less potent effect than anticipated based on the published low nanomolar IC50 values for PIM kinases. Why might this be?



A2: Several factors could contribute to this observation:

- Cellular Permeability and Efflux: The potent biochemical IC50 values are determined in cell-free assays[1][3][4]. The effective intracellular concentration of Uzansertib can be influenced by cell membrane permeability and the activity of drug efflux pumps.
- Redundant Survival Pathways: The specific cell line being used may have redundant prosurvival signaling pathways that can compensate for PIM kinase inhibition. PIM kinases are part of a complex network that includes the PI3K/AKT and JAK/STAT pathways[5][6].
- Off-Target Effects at Higher Concentrations: While less likely to be the primary cause of reduced potency, off-target effects at higher concentrations could trigger unforeseen cellular responses.

Q3: Are there any other known off-target kinases for **Uzansertib**?

A3: Besides RSK2, it has been noted that "No kinase other than Per-Arnt-Sim (PAS) kinase is significantly inhibited by INCB053914 (100 nM)"[1][2]. However, the specific IC50 or Ki value for PAS kinase and the biological significance of this inhibition are not extensively detailed in publicly available literature. **Uzansertib** is described as being highly selective against a panel of over 50 kinases[1][2].

Q4: In our in vivo studies, we are observing elevated liver enzymes (ALT/AST) in our animal models. Is this a known effect?

A4: Yes, in clinical trials of **Uzansertib**, treatment-emergent adverse events included elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[7][8]. This suggests a potential for liver-related off-target effects. When conducting in vivo experiments, it is recommended to monitor liver function markers. The precise molecular mechanism for this observation has not been fully elucidated in the available literature.

## **Quantitative Data on Uzansertib's Inhibitory Activity**

The following table summarizes the known on-target and key off-target inhibitory concentrations for **Uzansertib**.



| Target     | Туре       | IC50                | Reference(s) |
|------------|------------|---------------------|--------------|
| PIM1       | On-Target  | 0.24 nM             | [1][3][4]    |
| PIM2       | On-Target  | 30 nM               | [1][3][4]    |
| PIM3       | On-Target  | 0.12 nM             | [1][3][4]    |
| RSK2       | Off-Target | 7.1 μM (7100 nM)    | [1][2]       |
| PAS Kinase | Off-Target | Inhibited at 100 nM | [1][2]       |

## **Experimental Protocols**

## Representative Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This is a generalized protocol for determining the selectivity of a kinase inhibitor like **Uzansertib** against a panel of kinases. The specific conditions may vary for each kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Uzansertib** against a panel of protein kinases.

#### Materials:

- Recombinant human kinases
- Specific peptide substrates for each kinase
- Uzansertib (INCB053914) stock solution in DMSO
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [y-33P]ATP
- · 96-well plates
- Phosphocellulose filter plates



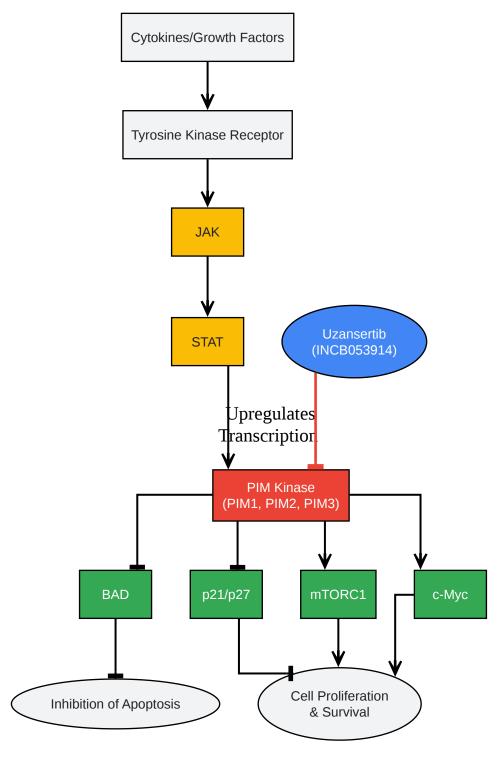
· Scintillation counter and scintillation fluid

#### Procedure:

- Compound Preparation: Prepare a series of dilutions of Uzansertib in DMSO. A typical starting range would be from 10 mM down to sub-nanomolar concentrations. Further dilute these into the kinase reaction buffer to the desired final assay concentrations.
- Kinase Reaction Setup: a. To each well of a 96-well plate, add the kinase reaction buffer. b.
   Add the specific peptide substrate for the kinase being tested. c. Add the diluted **Uzansertib** or DMSO (for control wells). d. Add the recombinant kinase enzyme to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).
- Initiation of Phosphorylation: Start the kinase reaction by adding a solution of [γ-<sup>33</sup>P]ATP and non-labeled ATP (at a concentration close to the Km for each specific kinase) to each well.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
- Stopping the Reaction: Terminate the reaction by adding a stop solution, such as 0.75% phosphoric acid.
- Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-<sup>33</sup>P]ATP will be washed away.
- Washing: Wash the filter plate multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
- Detection: After drying the filter plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: a. Calculate the percentage of kinase activity for each Uzansertib
  concentration relative to the DMSO control. b. Plot the percentage of inhibition against the
  logarithm of the Uzansertib concentration. c. Determine the IC50 value by fitting the data to
  a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).



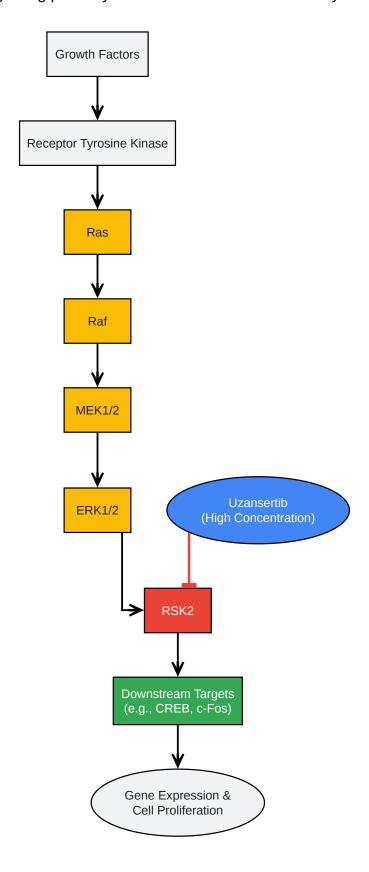
# Visualizations Signaling Pathways and Experimental Workflows



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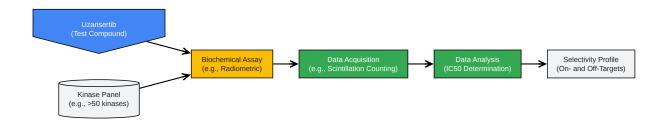
Caption: On-target signaling pathway of PIM kinases and inhibition by Uzansertib.



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Caption: Potential off-target inhibition of the RSK2 signaling pathway by **Uzansertib**.



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Caption: General experimental workflow for kinase inhibitor selectivity profiling.

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